REACTION_CXSMILES
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[CH2:1]([C:7]1[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(Cl)([Cl:18])=O>>[CH2:1]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([Cl:18])=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(CCCCC)C1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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7 mL
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
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The thionyl chloride is eliminated by distillation under atmospheric pressure
|
Type
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DISTILLATION
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Details
|
followed by the distillation of the acid chloride under reduced pressure and under a dry nitrogen
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Type
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CUSTOM
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Details
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This gives a product with a boiling point of 153° C. under 1.2 mm Hg
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Name
|
|
Type
|
|
Smiles
|
C(CCCCC)C1=CC=C(C(=O)Cl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |